8-chloro-N-(3,5-dichlorophenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide
Overview
Description
8-chloro-N-(3,5-dichlorophenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinolinecarboxamides. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-(3,5-dichlorophenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: Introduction of chlorine atoms at specific positions on the phenyl and quinoline rings using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: Coupling of the chlorinated quinoline derivative with 3,5-dichloroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and quinoline rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro groups (if present) to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline and phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 8-chloro-N-(3,5-dichlorophenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.
Quinacrine: Another quinoline derivative with antiprotozoal activity.
Uniqueness
8-chloro-N-(3,5-dichlorophenyl)-2-(2-pyridinyl)-4-quinolinecar
Properties
IUPAC Name |
8-chloro-N-(3,5-dichlorophenyl)-2-pyridin-2-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl3N3O/c22-12-8-13(23)10-14(9-12)26-21(28)16-11-19(18-6-1-2-7-25-18)27-20-15(16)4-3-5-17(20)24/h1-11H,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYPWKDSMZPPJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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